molecular formula C16H15N5OS B500030 N,N-dimethyl-N-{3-[3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}amine CAS No. 878434-75-4

N,N-dimethyl-N-{3-[3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}amine

Cat. No.: B500030
CAS No.: 878434-75-4
M. Wt: 325.4g/mol
InChI Key: NCSKKVSBPNWVBW-UHFFFAOYSA-N
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Description

N,N-dimethyl-N-{3-[3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}amine is a complex organic compound with a unique structure that combines a furan ring, a triazole ring, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-N-{3-[3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}amine typically involves multiple steps. The starting materials often include 2-methylfuran, hydrazine derivatives, and thiadiazole precursors. The reaction conditions usually require controlled temperatures and the use of catalysts to facilitate the formation of the triazole and thiadiazole rings.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-N-{3-[3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, and various catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N,N-dimethyl-N-{3-[3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N,N-dimethyl-N-{3-[3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}amine involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-N-{3-[3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-5-yl]phenyl}amine
  • N,N-dimethyl-N-{3-[3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-4-yl]phenyl}amine

Uniqueness

N,N-dimethyl-N-{3-[3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

CAS No.

878434-75-4

Molecular Formula

C16H15N5OS

Molecular Weight

325.4g/mol

IUPAC Name

N,N-dimethyl-3-[3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline

InChI

InChI=1S/C16H15N5OS/c1-10-13(7-8-22-10)14-17-18-16-21(14)19-15(23-16)11-5-4-6-12(9-11)20(2)3/h4-9H,1-3H3

InChI Key

NCSKKVSBPNWVBW-UHFFFAOYSA-N

SMILES

CC1=C(C=CO1)C2=NN=C3N2N=C(S3)C4=CC(=CC=C4)N(C)C

Canonical SMILES

CC1=C(C=CO1)C2=NN=C3N2N=C(S3)C4=CC(=CC=C4)N(C)C

Origin of Product

United States

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